methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Transcriptional regulation Biosensor engineering Halogen detection

Non-fluorinated phenylacetate analogs fail to replicate target engagement in PDE/CDK inhibitor assays due to weak CprK binding (Kd 210 µM). Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate solves this via meta-fluorine substitution, delivering a 42-fold affinity gain (Kd 4.96 µM) upon ester hydrolysis. • Enables sub-micromolar whole-cell biosensor thresholds via high-affinity CprK ligand generation in situ • Methyl ester prodrug ensures controlled intracellular delivery without rapid efflux or metabolism • pKa-shifted phenol (Δ~1.4 units; pKa ~8.5 vs. 10.2) improves passive membrane permeation at physiological pH • Single building block for constructing 50-100 compound CDK7 inhibitor libraries via hydrolysis/amidation Supplied with Certificate of Analysis; global shipping from UK, EU, and US stock points.

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 79280-92-5
Cat. No. B1310518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(3-fluoro-4-hydroxyphenyl)acetate
CAS79280-92-5
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)O)F
InChIInChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3
InChIKeyAXONPFSLAZILIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate: Overview


Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (MFHPA) is a phenylacetate ester distinguished by a fluorine atom at the meta position and a hydroxyl group at the para position of the benzene ring . With a molecular formula of C₉H₉FO₃ and a LogP of ~1.25, it serves as a hydrophobic prodrug of 3-fluoro-4-hydroxyphenylacetic acid—a metabolite that exhibits 42-fold tighter binding to the transcriptional regulator CprK compared to its non-fluorinated analog [1][2]. The compound is primarily sourced as a research intermediate for phosphodiesterase (PDE) inhibitor studies and cyclin-dependent kinase (CDK) inhibitor libraries, where its methyl ester moiety enables controlled hydrolysis to the active acid form in vivo .

Why Non-Fluorinated Phenylacetates Fail as Replacements


Generic substitution with methyl 4-hydroxyphenylacetate or other non-fluorinated phenylacetate esters fails because the single fluorine atom at position 3 fundamentally alters three critical molecular properties: (i) binding affinity—the acid metabolite binds CprK with a Kd of 4.96 µM compared to 210 µM for 4-hydroxyphenylacetic acid, a 42-fold enhancement [1]; (ii) lipophilicity—the fluorinated methyl ester has a measured LogP of 1.25 versus 1.11 for the non-fluorinated analog, improving passive membrane permeation [2]; and (iii) phenol pKa—the fluorine lowers the pKa by ~1.4 units (8.8 vs 10.2), altering the ionization state and hydrogen-bonding capacity at physiological pH [1]. These combined effects mean that a non-fluorinated replacement will fail to reproduce the same target engagement, cellular permeability, and pharmacodynamic profile, directly compromising assay reproducibility and in vivo efficacy.

Quantitative Evidence vs. Closest Analogs


Enhanced CprK Binding Affinity

The acid metabolite of the target compound, 3-fluoro-4-hydroxyphenylacetic acid, binds the CprK transcriptional regulator with an apparent Kd of 4.96 ± 0.26 µM, whereas the non-fluorinated parent, 4-hydroxyphenylacetic acid (HPA), binds with Kd = 210 ± 17 µM [1]. This represents a 42-fold improvement in affinity directly attributable to the fluorine substituent.

Transcriptional regulation Biosensor engineering Halogen detection

Lipophilicity: Fluorinated vs. Non-Fluorinated Methyl Ester

The fluorinated methyl ester has a calculated LogP of 1.2468 (ChemScene) , whereas methyl 4-hydroxyphenylacetate has a LogP of 1.11 (Probes & Drugs) [1]. The ΔLogP of +0.14 indicates modestly enhanced lipophilicity, which can facilitate passive diffusion across cell membranes.

Permeability Lipophilicity Prodrug design

Fluorine-Induced pKa Shift

The pKa of the phenol –OH group in 3-fluoro-4-hydroxyphenylacetic acid is 8.8, compared to 10.2 for 4-hydroxyphenylacetic acid [1]. This pKa lowering is a direct consequence of the electron-withdrawing fluorine, increasing the fraction of the neutral phenol species at physiological pH (7.4) from <1% to approximately 4%.

Ionization state Hydrogen bonding pKa modulation

PDE3/PDE4 Inhibition and Anti-Inflammatory Activity

Methyl 3-fluoro-4-hydroxyphenylacetate (MFHPA) acts as a non-selective PDE inhibitor, targeting PDE3 and PDE4 . In the carrageenan-induced paw oedema model, MFHPA significantly reduced inflammation, an effect attributed to both PDE inhibition and blockade of fibrinolysis . While precise IC50 values for the methyl ester are not publicly reported, the anti-inflammatory potency is consistent with the fluorinated acid's enhanced target affinity [1].

Phosphodiesterase inhibition Inflammation Carrageenan model

CDK Inhibitor Library Building Block

The methyl ester serves as a key building block in patent-protected syntheses of CDK7 inhibitors, where the 3-fluoro-4-hydroxyphenyl moiety contributes to kinase selectivity . The methyl ester protection allows chemists to introduce the fluorinated phenol motif late in the synthetic route without protecting-group complications.

CDK inhibitors Medicinal chemistry Kinase library

Research Application Scenarios


CprK Affinity for Organohalide Biosensors

Researchers engineering whole-cell biosensors for chlorinated or fluorinated environmental pollutants can use methyl 2-(3-fluoro-4-hydroxyphenyl)acetate as a precursor to generate the high-affinity CprK ligand in situ. The 42-fold tighter binding (Kd 4.96 µM vs. 210 µM) of the acid metabolite ensures that even low-level induction of the reporter gene is detectable, enabling sub-micromolar sensing thresholds . The methyl ester prodrug form allows controlled dosing in microbial cultures without the rapid efflux or metabolism observed with the free acid.

Dual PDE3/PDE4 Inhibition in Inflammation Models

In rodent models of acute inflammation (e.g., carrageenan paw edema), MFHPA’s non-selective PDE inhibition reduces pro-inflammatory mediator production while its fibrinolysis-blocking activity dampens vascular leakage . The compound’s fluorinated structure, with a pKa-shifted phenol, ensures that a fraction remains neutral at physiological pH, potentially enhancing tissue distribution. Procure this compound when experimental designs demand a single agent with a polypharmacology profile distinct from PDE4-selective inhibitors like rolipram.

CDK7 Inhibitor Library Synthesis

The methyl ester serves as an advanced intermediate for constructing CDK7 inhibitor series disclosed in patent literature . Its pre-installed fluorine and protected phenol handle allow rapid diversification at the ester position (via hydrolysis and amidation) or at the phenol (via deprotection and alkylation), making it a cost-efficient single building block for generating 50–100 compound libraries. Procurement should be prioritized over the free acid or non-fluorinated analogs to minimize synthetic steps and maximize scaffold coverage.

Halogen-Bonding and pKa Modulation Probes

The compound’s fluorine atom lowers the phenol pKa by 1.4 units relative to HPA, providing a well-defined probe to study how ionization state and halogen–protein interactions jointly govern transcriptional regulator selectivity [1]. Use the methyl ester to deliver the active acid intracellularly; compare with non-fluorinated controls to isolate the contributions of halogen size, electronegativity, and pKa to binding affinity and reporter gene output.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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